BenchChemオンラインストアへようこそ!

1-(3-Fluorobenzyloxy)-4-nitro-benzene

Pharmaceutical impurity profiling Lapatinib synthesis Regulatory reference standard

1-(3-Fluorobenzyloxy)-4-nitro-benzene (CAS 630412-56-5) is a fluorinated nitroaromatic compound belonging to the benzyloxy-nitrobenzene class, with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol. The compound features a 3-fluorobenzyl ether moiety para-substituted with a nitro group on the central benzene ring, giving it a calculated LogP of 3.3–3.84 and a topological polar surface area of 55.05 Ų.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
Cat. No. B8643909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyloxy)-4-nitro-benzene
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10FNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2
InChIKeyIVOVODAXYABLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorobenzyloxy)-4-nitro-benzene: A Key Des-Halo Reference Standard and Synthetic Intermediate for ErbB-Targeted Drug Development


1-(3-Fluorobenzyloxy)-4-nitro-benzene (CAS 630412-56-5) is a fluorinated nitroaromatic compound belonging to the benzyloxy-nitrobenzene class, with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol [1]. The compound features a 3-fluorobenzyl ether moiety para-substituted with a nitro group on the central benzene ring, giving it a calculated LogP of 3.3–3.84 and a topological polar surface area of 55.05 Ų [1]. It serves as both a synthetic intermediate en route to more complex pharmacologically active molecules and as a critical analytical reference standard for impurity profiling in Lapatinib manufacturing, where its reduced form (4-(3-fluorobenzyloxy)aniline) represents the 'des-chlorinated' impurity that must be rigorously controlled [2].

Why Generic Substitution of 1-(3-Fluorobenzyloxy)-4-nitro-benzene with Close Analogs Fails in Regulated Synthetic Routes


In-class benzyloxy-nitrobenzene compounds cannot be interchanged without compromising synthetic fidelity, impurity traceability, or regulatory compliance. The precise position of the fluorine atom on the benzyl ring (3-fluoro vs. 4-fluoro) dictates whether the downstream aniline derivative can productively engage the ErbB-1/ErbB-2 kinase pharmacophore—a structure–activity relationship explicitly established by Petrov et al. (2006), who demonstrated that the 4-(3-fluorobenzyloxy)-3-haloanilino motif provides optimal enzyme potency and cellular selectivity [1]. Furthermore, the absence of a halogen at the 2-position of the central benzene ring distinguishes this compound from its 2-chloro and 2-bromo analogs, transforming it from a bulk Lapatinib intermediate into an essential impurity marker: the Lapatinib intermediate patent WO2010017387A2 mandates that des-chlorinated by-products (the reduced form of this compound) must not exceed 0.1–0.2% area by HPLC in the 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate [2]. These regulatory and pharmacological constraints mean that physical property similarity (e.g., identical PSA and nearly identical LogP with the 4-fluoro isomer) is an insufficient criterion for substitution.

Quantitative Differentiation Evidence for 1-(3-Fluorobenzyloxy)-4-nitro-benzene Against Closest Structural Analogs


Des-Chloro Impurity Specification: Regulatory Threshold for the Reduced Form in Lapatinib Intermediate Synthesis

The reduced aniline derivative of 1-(3-fluorobenzyloxy)-4-nitro-benzene—namely 4-(3-fluorobenzyloxy)aniline—is explicitly listed in Patent WO2010017387A2 as the 'des-chlorinated' by-product of the key Lapatinib intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline (Formula B). The patent specifies that isolated Formula B must contain less than 0.1% of 4-(3-fluorobenzyloxy)aniline, and the final Lapatinib salt must contain less than 0.1% (preferably undetectable levels) of all des-chlorinated, des-benzylated, and des-fluorinated derivatives combined when measured by HPLC [1]. This creates a quantifiable procurement rationale: 1-(3-fluorobenzyloxy)-4-nitro-benzene is required as a certified reference standard for HPLC method development, system suitability testing, and batch-release impurity quantification—a role that neither the 2-chloro nor 2-bromo analog can fulfill, as those compounds are the target intermediates themselves, not the impurity marker.

Pharmaceutical impurity profiling Lapatinib synthesis Regulatory reference standard

Molecular Weight Differentiation as a Chromatographic Selectivity Driver Against 2-Halo Analogs

The absence of a halogen at the 2-position of the central benzene ring results in a molecular weight of 247.22 Da for the target compound, compared with 281.67 Da for the 2-chloro analog (CAS 443882-99-3) and 326.12 Da for the 2-bromo analog (CAS 320337-13-1) [1]. This mass difference of 34.45 Da (vs. 2-Cl) and 78.90 Da (vs. 2-Br) translates into baseline-resolved chromatographic peaks under standard reversed-phase conditions and unambiguous mass spectrometric identification. Critically, the target compound co-elutes with neither its halo analogs nor the 4-fluoro positional isomer (CAS 630412-68-9, also 247.22 Da), because the fluorine position on the benzyl ring alters the dipole moment and retention behaviour despite identical monoisotopic mass .

HPLC method development Mass spectrometry Chromatographic resolution

Lipophilicity Differentiation (LogP) Between the Target Compound and the 2-Chloro Analog Affecting Extraction and Purification Behaviour

The computed LogP of 1-(3-fluorobenzyloxy)-4-nitro-benzene is 3.84 (ChemSrc) or 3.3 (PubChem XLogP3), whereas the 2-chloro analog (CAS 443882-99-3) exhibits a significantly higher LogP of 4.38–4.49 . This ΔLogP of approximately 0.5–1.1 log units corresponds to a roughly 3- to 12-fold difference in octanol/water partition coefficient, meaning the 2-chloro analog partitions into organic phases substantially more readily. In a typical Lapatinib intermediate workup involving ethyl acetate or dichloromethane extraction, this differential lipophilicity mandates distinct extraction volumes or back-extraction steps to achieve equivalent recovery. Furthermore, reversed-phase HPLC retention times predictably differ, requiring independent calibration curves for each compound .

Lipophilicity LogP Extraction efficiency Reversed-phase chromatography

Positional Isomer Pharmacophore Specificity: 3-Fluorobenzyloxy vs. 4-Fluorobenzyloxy in Dual ErbB-1/ErbB-2 Kinase Inhibition SAR

The Petrov et al. (2006) structure–activity relationship study on 6-furanylquinazoline-based dual ErbB-1/ErbB-2 inhibitors explicitly established that the 4-(3-fluorobenzyloxy)-3-haloanilino substitution pattern provides optimal enzyme potency and cellular selectivity [1]. The 3-fluoro substitution on the benzyl ring is not interchangeable with 4-fluoro substitution: the meta-fluorine placement influences the electron density and conformational preference of the benzyloxy-phenyl ether linkage, affecting the dihedral angle between the two aromatic rings (reported as 41.23° in the crystal structure of the 2-chloro analog) and consequently the presentation of the aniline nitrogen for quinazoline coupling [2]. 1-(4-Fluorobenzyloxy)-4-nitrobenzene (CAS 630412-68-9), while sharing identical molecular formula, MW, PSA, and nearly identical LogP (3.84) with the target compound, would—upon nitro reduction—yield an aniline that lacks the correct geometry for ErbB kinase engagement, representing a 'dead' synthetic pathway if inadvertently used .

ErbB kinase inhibition Structure–activity relationship Positional isomerism Lapatinib pharmacophore

Negative 5-Lipoxygenase Inhibition Profile Confirms Absence of Off-Target Bioactivity Relevant to Inflammation Screening Cascades

In a ChEMBL-deposited binding assay (CHEMBL620010), 1-(3-fluorobenzyloxy)-4-nitro-benzene was evaluated at 100 μM for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase and showed no significant activity (NS) [1]. This negative result is informative: it confirms that the intact nitro compound does not promiscuously inhibit this inflammation-relevant enzyme, in contrast to certain nitroaromatic compounds that act as redox-cycling false positives in LOX assays. Notably, this provides a clean baseline for researchers who reduce the nitro group to the aniline for further derivatization: any 5-LO inhibitory activity observed in downstream products can be confidently attributed to the newly introduced structural features rather than to the starting material scaffold.

5-Lipoxygenase Off-target screening Selectivity profiling

Synthetic Yield and Crystallinity Differentiation Supporting Process Chemistry Route Selection Against the Non-Fluorinated Benzyloxy Analog

The synthesis of 1-(3-fluorobenzyloxy)-4-nitro-benzene from 4-fluoronitrobenzene and 3-fluorobenzyl alcohol proceeds with a reported yield of 86%, affording a slightly yellow solid with a melting point of 124–126°C . In comparison, the non-fluorinated analog 1-(benzyloxy)-4-nitrobenzene (CAS 1145-76-2) has a melting point of 105–109°C . The approximately 15–21°C elevation in melting point conferred by the 3-fluoro substituent reflects enhanced crystal lattice stability due to intermolecular C–H···F and C–H···O interactions, as characterized for the closely related 2-chloro analog where a herring-bone arrangement along the b-axis and π–π contacts (centroid–centroid distance = 3.881 Å) stabilize the solid state [1]. This higher melting point and the associated crystallinity facilitate purification by recrystallization (methanol) and provide a more convenient solid handling profile for weighing and storage compared to lower-melting benzyloxy-nitrobenzene derivatives.

Synthetic yield Melting point Crystallinity Process chemistry

High-Impact Procurement and Application Scenarios for 1-(3-Fluorobenzyloxy)-4-nitro-benzene Based on Quantitative Differentiation Evidence


Certified Impurity Reference Standard for Lapatinib Intermediate (Formula B) Batch-Release Testing

In pharmaceutical quality control laboratories supporting Lapatinib API manufacturing, 1-(3-fluorobenzyloxy)-4-nitro-benzene must be procured as a highly characterized reference standard (≥95% purity, with full Certificate of Analysis including HPLC purity, water content, and residual solvents). The reduced form of this compound—4-(3-fluorobenzyloxy)aniline—is the 'des-chlorinated' impurity specified in Patent WO2010017387A2, with a regulatory threshold of ≤0.1% area by HPLC in the intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline (Formula B) [1]. Quantitative HPLC method validation requires the authentic compound for system suitability, linearity (0.05%–0.3% range), LOD/LOQ determination, and batch-release decision-making. Neither the 2-chloro analog nor the 4-fluoro positional isomer can substitute for this purpose.

Synthetic Intermediate for ErbB-1/ErbB-2 Tyrosine Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing dual ErbB-1/ErbB-2 inhibitors based on the 6-furanylquinazoline scaffold require the 3-fluorobenzyloxy-nitro intermediate (CAS 630412-56-5) as the validated starting material for generating the 4-(3-fluorobenzyloxy)-3-haloanilino pharmacophore. The SAR established by Petrov et al. (2006) demonstrates that the 3-fluoro substitution on the benzyl ring is essential for optimal enzyme potency and cellular selectivity [2]. Upon nitro reduction, this compound yields 4-(3-fluorobenzyloxy)aniline, which can be coupled to quinazoline cores. The 86% synthetic yield and 124–126°C melting point facilitate reliable multi-gram scale-up, while the documented lack of off-target 5-lipoxygenase activity ensures that residual starting material does not confound kinase selectivity profiling [3].

Chromatographic Method Development and System Suitability Testing for ErbB-Targeted API Impurity Profiling

Analytical development laboratories require 1-(3-fluorobenzyloxy)-4-nitro-benzene as a chromatographic marker to establish relative retention times (RRTs) and resolution factors (Rs) between the des-chloro impurity and the 2-chloro main peak. The molecular weight difference of 34.45 Da and the LogP difference of approximately 0.5–1.1 log units between the target compound (LogP 3.84) and the 2-chloro analog (LogP 4.38) translate into baseline-resolved peaks under standard C18 reversed-phase conditions, enabling unambiguous identification and quantification . Procurement of an authentic, characterized sample is a prerequisite for ICH Q2(R1)-compliant method validation.

Bromination Substrate for Generating Orthogonal Halo-Derivative Libraries

As documented in synthetic protocols, 1-(3-fluorobenzyloxy)-4-nitro-benzene serves as a direct substrate for electrophilic bromination to yield 2-bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene (CAS 320337-13-1) . This transformation enables structure–activity relationship expansion by providing access to the 2-bromo analog, which can be further diversified through Suzuki, Buchwald–Hartwig, or other palladium-catalyzed cross-coupling reactions at the C2 position. The ability to generate both the des-halo (target) and 2-bromo (product) compounds from a common precursor supports systematic SAR studies where the steric and electronic effects of ortho-substitution are interrogated independently.

Quote Request

Request a Quote for 1-(3-Fluorobenzyloxy)-4-nitro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.